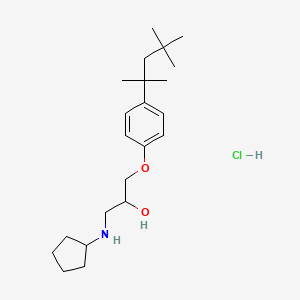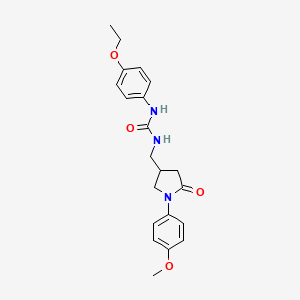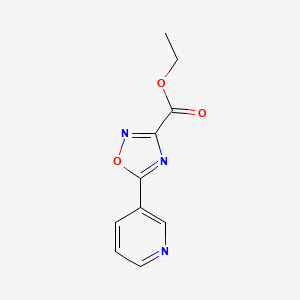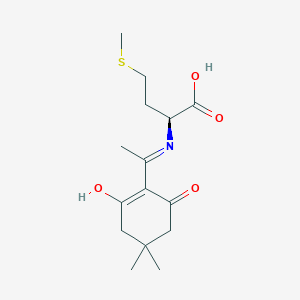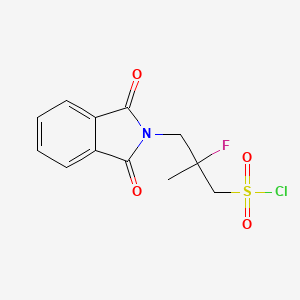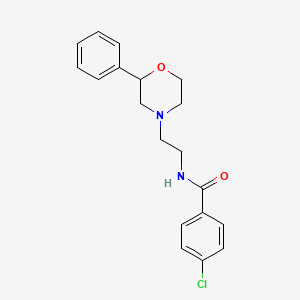
4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of novel derivatives, including compounds similar to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were synthesized and evaluated for their antimicrobial and antifungal activities. These studies aimed to discover new potent agents against a variety of microbial strains. For example, the synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one derivatives involved a two-step process starting from pyrazine-2-carboxamide. These compounds were then tested for their efficacy against bacterial strains such as E.coli, K.pneumonia, S.aureus, B. Subtilis, and fungal strains like A.niger and S. cerevisiae. The introduction of electron-withdrawing groups like fluorine, bromine, and chlorine at the phenyl ring's p-position significantly enhanced biological activity (Rajurkar & Pund, 2014).
Green Chemistry and Catalysis
In the context of green chemistry, Keggin-type heteropolyacids were employed as environmentally benign catalysts for synthesizing new 2-Benzoylamino-N-phenyl-benzamide derivatives, including structures akin to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide. This approach under microwave irradiations and solvent-free conditions resulted in high-yield reactions within a short time. The synthesized compounds were subjected to antibacterial and antifungal tests, showing significant inhibition of bacterial and fungal growth, highlighting their potential as effective antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Mitotic Inhibition in Plant Cells
A series of N-(1,1-dimethylpropynyl) benzamide compounds, including those with structural similarities to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were investigated for their ability to inhibit mitosis in plant cells. Specific derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated powerful and selective mitotic inhibition at concentrations as low as 0.1 μM. This effect was evident across various plant species, indicating the potential of these compounds in agricultural applications to control undesired plant growth or in the study of plant cell division mechanisms (Merlin et al., 1987).
Safety and Hazards
According to Sigma-Aldrich, the compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mécanisme D'action
Target of Action
The primary targets of 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the cyclooxygenase enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The molecular and cellular effects of 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide’s action include a reduction in the production of prostaglandins due to the inhibition of cyclooxygenase enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Propriétés
IUPAC Name |
4-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(23)21-10-11-22-12-13-24-18(14-22)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMWQJNKLKCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)
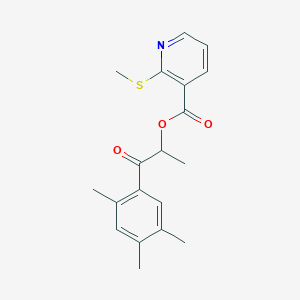

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)
